Z-Ile-Ile-OH: An In-depth Technical Guide to its Chemical Properties
Z-Ile-Ile-OH: An In-depth Technical Guide to its Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Ile-Ile-OH, chemically known as N-Benzyloxycarbonyl-L-isoleucyl-L-isoleucine, is a dipeptide derivative of the essential amino acid L-isoleucine. The presence of the N-terminal benzyloxycarbonyl (Z) protecting group makes it a valuable building block in synthetic peptide chemistry. The Z-group provides stability and prevents unwanted side reactions during peptide coupling, allowing for the controlled synthesis of larger peptide chains. This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential biological significance of Z-Ile-Ile-OH.
Core Chemical Properties
While specific experimental data for Z-Ile-Ile-OH is not extensively published, its fundamental chemical properties can be established from available supplier information and calculated values.
| Property | Value | Source |
| Chemical Name | N-Benzyloxycarbonyl-L-isoleucyl-L-isoleucine | IUPAC Nomenclature |
| Synonyms | Z-Ile-Ile-OH | Common Abbreviation |
| CAS Number | 42538-01-2 | --INVALID-LINK--[1] |
| Molecular Formula | C20H30N2O5 | --INVALID-LINK--[1] |
| Molecular Weight | 378.5 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white solid (predicted) | General property of similar compounds |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, Methanol); Sparingly soluble in water (predicted) | General property of Z-protected peptides |
| Storage | -20°C | --INVALID-LINK--[1] |
Synthesis of Z-Ile-Ile-OH
The synthesis of Z-Ile-Ile-OH is typically achieved through a solution-phase peptide coupling reaction. This involves the coupling of N-terminally protected Z-L-isoleucine (Z-Ile-OH) with a C-terminally protected L-isoleucine, followed by the deprotection of the C-terminus.
Experimental Protocol: Solution-Phase Synthesis
Materials:
-
Z-L-isoleucine (Z-Ile-OH)
-
L-isoleucine methyl ester hydrochloride (H-Ile-OMe·HCl)
-
Coupling agent (e.g., DCC, EDC, HBTU)
-
Base (e.g., N-methylmorpholine (NMM) or diisopropylethylamine (DIEA))
-
Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Reagents for workup and purification (e.g., ethyl acetate, sodium bicarbonate solution, citric acid solution, brine, anhydrous magnesium sulfate)
-
Reagents for saponification (e.g., lithium hydroxide (B78521), methanol (B129727), water)
Procedure:
-
Activation of Z-Ile-OH: Dissolve Z-Ile-OH in an appropriate solvent (e.g., DCM or DMF). Add the coupling agent and a base to activate the carboxylic acid group.
-
Coupling Reaction: In a separate flask, dissolve H-Ile-OMe·HCl in the same solvent and neutralize with a base. Add this solution to the activated Z-Ile-OH mixture. Allow the reaction to proceed at room temperature for several hours.
-
Workup: After the reaction is complete, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the organic solution with an acidic solution (e.g., citric acid), a basic solution (e.g., sodium bicarbonate), and brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) and evaporate the solvent to obtain the crude Z-Ile-Ile-OMe.
-
Saponification: Dissolve the crude Z-Ile-Ile-OMe in a mixture of methanol and water. Add a solution of lithium hydroxide and stir until the reaction is complete (monitored by TLC).
-
Purification: Acidify the reaction mixture and extract the product with an organic solvent like ethyl acetate. The crude Z-Ile-Ile-OH can be further purified by column chromatography or recrystallization.
Characterization of Z-Ile-Ile-OH
The synthesized Z-Ile-Ile-OH would be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the protons of the benzyloxycarbonyl group (aromatic and methylene (B1212753) protons), the α-protons and side-chain protons of the two isoleucine residues, and the amide proton. |
| ¹³C NMR | Resonances for the carbonyl carbons of the peptide bond and the carboxylic acid, the aromatic carbons of the Z-group, and the aliphatic carbons of the isoleucine side chains. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of Z-Ile-Ile-OH (378.5 g/mol ). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Experimental Protocol: General NMR and MS Analysis
NMR Spectroscopy:
-
Dissolve a small amount of the purified Z-Ile-Ile-OH in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the data and assign the peaks based on their chemical shifts, multiplicities, and integration values.
Mass Spectrometry:
-
Prepare a dilute solution of Z-Ile-Ile-OH in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI).
-
Acquire the mass spectrum in positive or negative ion mode.
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).
Potential Biological Activity and Signaling Pathways
While specific biological activities of Z-Ile-Ile-OH have not been extensively reported, dipeptides, in general, are known to possess a range of biological functions. The presence of the lipophilic Z-group may enhance cell permeability and influence its biological effects.
Potential Areas of Biological Investigation:
-
Antimicrobial Activity: Some dipeptides exhibit antimicrobial properties.
-
Enzyme Inhibition: Dipeptides can act as inhibitors of certain enzymes, such as dipeptidyl peptidase-4 (DPP-4).
-
Signaling Molecule Precursors: Z-Ile-Ile-OH could serve as a protected precursor for the delivery of the dipeptide Ile-Ile, which may have roles in cellular signaling.
-
Nutraceutical Potential: Isoleucine is a branched-chain amino acid (BCAA) involved in muscle metabolism and protein synthesis. Dipeptides of isoleucine may have similar or enhanced effects.
Further research is required to elucidate the specific biological roles and signaling pathways affected by Z-Ile-Ile-OH. A hypothetical signaling pathway that could be investigated is its potential interaction with nutrient-sensing pathways, given its amino acid composition.
Conclusion
Z-Ile-Ile-OH is a protected dipeptide with significant potential as a building block in peptide synthesis and as a subject for biological investigation. While specific experimental data is limited, this guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and standard characterization methods. Future research into the biological activities of Z-Ile-Ile-OH and similar dipeptides could unveil novel therapeutic or nutraceutical applications.
